REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]2[CH:11]=[C:10]([CH2:12][CH3:13])[C:9]([NH:14]C(=O)C)=[CH:8][CH:7]=2)=[CH:4][CH:3]=1.Cl>O1CCOCC1>[Cl:1][C:2]1[CH:19]=[CH:18][C:5]([C:6]2[CH:11]=[C:10]([CH2:12][CH3:13])[C:9]([NH2:14])=[CH:8][CH:7]=2)=[CH:4][CH:3]=1
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Name
|
N-(4′-chloro-3-ethylbiphen-4-yl)acetamide
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Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C2=CC=C(C(=C2)CC)NC(C)=O)C=C1
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
126 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The dioxane is evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue is diluted with water
|
Type
|
ADDITION
|
Details
|
the solution made basic by addition of 2N aqueous potassium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×500 ml)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C2=CC=C(C(=C2)CC)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |